molecular formula C12H9N5O2S B6434339 N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1235144-22-5

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6434339
CAS No.: 1235144-22-5
M. Wt: 287.30 g/mol
InChI Key: HAFISWKTVQNRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrazine ring and an oxazole-derived carboxamide group. This structure combines three distinct heterocyclic systems (thiazole, pyrazine, and oxazole), which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 5-methyl-1,2-oxazol-3-yl group enhances metabolic stability, while the pyrazine moiety may contribute to π-π stacking interactions in biological targets, such as viral proteases or kinases . Its synthesis typically involves multi-step heterocyclic condensation and carboxamide coupling, though specific protocols remain proprietary in most literature sources .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-7-4-10(17-19-7)16-11(18)9-6-20-12(15-9)8-5-13-2-3-14-8/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFISWKTVQNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3-thiazole ring: This can be achieved through the Hantz

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and synthesis pathways.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉N₅O₂S
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 1421482-94-1

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties.

  • Mechanism of Action :
    • These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that thiazole derivatives can inhibit the activity of protein kinases involved in cancer progression .
    • The compound's ability to modulate nuclear factor kappa B (NFκB) signaling pathways has been highlighted as a critical mechanism in its anticancer effects .
  • Case Studies :
    • In vitro studies on HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines have shown that specific thiazole derivatives possess cytotoxic effects with IC50 values indicating potent activity against these cells .
    • A comparative study demonstrated that thiazoles with specific substituents exhibited enhanced activity against a range of cancer types, including non-small cell lung cancer and breast cancer .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. Antioxidants play a vital role in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions.

  • Synthetic Routes :
    • The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors.
    • Subsequent steps involve the introduction of the thiazole and pyrazine moieties through nucleophilic substitutions or coupling reactions .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

CompoundBiological ActivityMechanism
Thiazole Derivative AAnticancerNFκB Inhibition
Thiazole Derivative BAntioxidantFree Radical Scavenging
N-(5-methyl-1,2-oxazol-3-y)-2-(pyrazin-2-y)-1,3-thiazoleAnticancer & AntioxidantCell Cycle Disruption & NFκB Modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference ID
This compound Thiazole Pyrazine, 5-methyloxazole carboxamide Antiviral (Mpro inhibition) Multi-step heterocyclic coupling
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (M10) Sulfonamide Imidazole-diazenyl, 5-methyloxazole SARS-CoV-2 Mpro inhibition Docking-guided synthesis
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Triazole-thioacetamide Pyrazole, phenyl, alkyl chains Broad-spectrum antimicrobial Hydrazinolysis and alkylation
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b) Sulfonamide-isoindole Phthalimide, 5-methyloxazole Anticancer (Topoisomerase inhibition) Microwave-assisted synthesis
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Oxazole-thiazole carboxamide Nitrothiazole, phenyl Kinase inhibition (under study) Conventional carboxamide coupling

Key Findings

Structural Complexity and Bioactivity :

  • The target compound’s thiazole-pyrazine-oxazole triad distinguishes it from simpler sulfonamide derivatives (e.g., M10 in ) and triazole-thioacetamides (). The pyrazine ring likely enhances binding to enzymes like SARS-CoV-2 main protease (Mpro) compared to M10’s imidazole-diazenyl group, which showed moderate activity .
  • In contrast, the triazole-pyrazole derivatives in exhibit broader antimicrobial activity due to their flexible alkyl chains and sulfur atoms, which improve membrane penetration .

The target compound’s synthesis likely requires stringent conditions due to its three heterocyclic systems, whereas M10 and 3b are simpler to functionalize .

Drug-Likeness and ADMET :

  • M10 and the target compound both demonstrate favorable ADMET profiles, with the 5-methyloxazole group reducing metabolic degradation . However, the nitro group in 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () may raise toxicity concerns, limiting its therapeutic utility .

Conversely, sulfonamide-isoindole hybrids (e.g., 3b) show stronger anticancer activity, possibly due to topoisomerase interaction .

Implications for Drug Design

  • Heterocyclic Diversity : Combining pyrazine with thiazole and oxazole enhances target specificity but may complicate synthetic scalability.
  • Substituent Optimization : Replacing nitro groups (as in ) with pyrazine or imidazole moieties could mitigate toxicity while retaining efficacy.
  • Synthetic Innovation: Adopting microwave or flow-chemistry techniques (as in ) could improve yields for complex heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.